molecular formula C12H22Cl2N4O B1486103 1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride CAS No. 2203071-03-6

1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride

Cat. No.: B1486103
CAS No.: 2203071-03-6
M. Wt: 309.23 g/mol
InChI Key: PGPMRNOERZEOCU-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride is a potent, selective, and brain-penetrant inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [Source] . This compound has emerged as a critical pharmacological tool for investigating the role of GSK-3β in central nervous system function and disease pathology. Its primary research value lies in probing signaling pathways associated with neuroplasticity and neuroprotection, with significant implications for the study of mood disorders, neurodegenerative diseases, and cognitive function [Source] . By selectively inhibiting GSK-3β, this molecule modulates downstream targets including β-catenin, offering a mechanism to investigate the Wnt signaling pathway in cellular survival and proliferation models. Its robust activity and favorable pharmacokinetic profile make it particularly valuable for in vivo studies aimed at validating GSK-3β as a therapeutic target for conditions like depression and Alzheimer's disease [Source] . Researchers utilize this compound to dissect the complex biochemistry of GSK-3β and explore novel intervention strategies in preclinical models.

Properties

IUPAC Name

1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.2ClH/c17-12-2-5-15(9-12)8-10-6-11-7-13-3-1-4-16(11)14-10;;/h6,12-13,17H,1-5,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPMRNOERZEOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN2C1)CN3CCC(C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride is a member of the pyrazolo[1,5-a][1,4]diazepine family. These compounds have garnered attention for their potential pharmacological applications, particularly in the fields of oncology and neurology. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C13H22N4O2HClC_{13}H_{22}N_4O\cdot 2HCl. Its structure features a tetrahydro-pyrazolo[1,5-a][1,4]diazepine core linked to a pyrrolidinyl group. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a][1,4]diazepine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study conducted on human cancer cell lines (MCF-7 and K-562) demonstrated that derivatives of pyrazolo[1,5-a][1,4]diazepine exhibited significant cytotoxicity. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins .
  • Mechanism of Action :
    • The compound was found to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it suppressed NF-κB activity while promoting the expression of pro-apoptotic factors such as p53 and Bax. This dual action enhances its potential as an anticancer agent by both halting cell growth and triggering programmed cell death .

Biological Activity Summary Table

Activity Details
Cytotoxicity Effective against MCF-7 (breast cancer) and K-562 (leukemia) cell lines
Apoptosis Induction Activates caspases 3, 8, and 9; increases ROS levels
Signal Pathway Modulation Inhibits NF-κB; promotes p53 and Bax expression
Inhibition of Proliferation Disrupts cell cycle progression in cancer cells

Pharmacokinetics and Safety

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest that it has favorable absorption characteristics; however, further studies are needed to establish its bioavailability and metabolic pathways.

Scientific Research Applications

Structural Characteristics

The compound features a unique pyrazolo-diazepine scaffold that is known for its diverse pharmacological activities. The presence of the pyrrolidine moiety enhances its potential for biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydro-pyrazolo[1,5-a][1,4]diazepine exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown efficacy against various cancer cell lines by acting as ROS1 inhibitors, which are crucial in certain types of lung cancer treatment .

Neuropharmacological Effects

The compound's structure suggests potential activity in the central nervous system (CNS). Research indicates that related compounds may possess anxiolytic and antidepressant properties, making them candidates for treating anxiety disorders and depression .

Synthesis of New Derivatives

The synthesis of 1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride has been achieved through various methods including alkylation and cyclization reactions. These synthetic pathways allow for the modification of the compound to enhance its pharmacological profile and selectivity towards specific biological targets .

Case Study 1: ROS1 Inhibition

In a study focused on the synthesis of substituted tetrahydro-pyrazolo derivatives, researchers demonstrated that specific modifications to the pyrazolo-diazepine scaffold could lead to potent ROS1 inhibitors. These compounds were tested against different cancer cell lines and showed promising results in inhibiting tumor growth .

Case Study 2: CNS Activity

Another investigation explored the neuropharmacological effects of similar compounds in animal models. The results indicated that these compounds could reduce anxiety-like behaviors and improve cognitive functions, supporting their potential use in treating CNS disorders .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectsReference
AnticancerROS1 InhibitorInhibition of tumor growth
NeuropharmacologyAnxiolytic AgentReduction in anxiety-like behavior
Synthesis MethodAlkylation & CyclizationFormation of pyrazolo-diazepine

Comparison with Similar Compounds

Table 2: Key Spectral Features

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) IR (cm$ ^{-1} $) HRMS (ESI)
Target Not reported Not reported Not reported Not reported
Compound 1l 1.28 (t, 6H), 4.25 (q, 4H), 7.45 (d, 2H) 14.1 (CH3), 61.8 (CH2), 128.5 (C≡N) 2210 (C≡N), 1720 (C=O) [M+H]$ ^+ $: 603.2012 (calc) / 603.2008 (obs)
Compound 2d 1.30 (t, 6H), 4.27 (q, 4H), 7.50 (d, 2H) 14.3 (CH3), 62.0 (CH2), 129.0 (C≡N) 2215 (C≡N), 1725 (C=O) [M+H]$ ^+ $: 589.1855 (calc) / 589.1850 (obs)

The absence of nitro or ester groups in the target compound suggests distinct IR and NMR profiles compared to Compounds 1l and 2d. For instance, the target’s pyrrolidinol group would exhibit O–H stretching (~3200 cm$ ^{-1} $) and C–N/C–O signals in NMR, absent in the imidazo-pyridine derivatives .

Preparation Methods

Stepwise Synthesis

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine DBU, acetonitrile, tetrahydrofuran (THF), room temperature 87% Efficient formation of alkylated intermediate
2 Selective reduction of lactam to tetrahydro-pyrazolo-diazepine Borane-dimethyl sulfide complex (BMS), THF, 50 °C Not isolated pure; crude taken forward Superior to phenylsilane/NiCl2 method (30% yield)
3 Protection of resulting amine with Boc anhydride Boc2O, triethylamine, dioxane 68% (over steps 2 and 3) Provides stable Boc-protected intermediate

This sequence yields the Boc-protected tetrahydro-pyrazolodiazepine-2-carboxylate, a key intermediate towards the target compound.

Formation of the Target Compound

The final compound, 1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride, can be obtained by subsequent functional group transformations on the tetrahydro-pyrazolo-diazepine core, including introduction of the pyrrolidinol moiety and salt formation with hydrochloric acid. Although detailed conditions for these final steps are not explicitly described in the available literature, the described intermediate is a well-established precursor for such modifications.

Comparative Analysis of Reduction Methods

Reduction Method Reagents Temperature Yield Comments
Phenylsilane + NiCl2 Phenylsilane, NiCl2 Not specified 30% Modest yield, less practical
Borane-dimethyl sulfide complex (BMS) BMS, THF 50 °C ~68% (combined with Boc protection) Cleaner, higher yield, preferred

The borane-mediated reduction is the superior choice for selective reduction of the lactam in this system, preserving ester functionality and enabling further transformations.

Arylation Reactions on the Pyrazolo-diazepine Scaffold

Arylation on the nitrogen atom of the diazepine ring has been demonstrated using Buchwald and Chan-Lam coupling reactions, facilitating diversification of the scaffold for drug discovery purposes.

Aryl Group (R) Buchwald Coupling Yield (%) Chan-Lam Coupling Yield (%)
H 72 68
4-OMe 81 59
4-CF3 80 69
2-Cl 59 55
4-t-Bu 79 66
3-Ph 78 65
4-Ph 78 68
3-Cl 69 63
3-COOMe 65 60
3-CN 62 62
  • Buchwald Coupling : Uses Pd(dba)3, BINAP, Cs2CO3 in toluene at 110 °C for 8 hours with aryl iodides.
  • Chan-Lam Coupling : Uses Cu(OAc)2 in methanol at room temperature with aryl boronic acids for 12 hours.

These arylation methods provide versatile routes for modifying the pyrazolo-diazepine core, although they are more relevant for analog development rather than the initial preparation of the target compound.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Key Reagents Conditions Yield (%) Notes
1 Alkylation Methyl pyrazole-3,5-dicarboxylate 3-bromo-N-Boc propyl amine, DBU ACN/THF, RT 87 High efficiency
2 Reduction Alkylated intermediate Borane-dimethyl sulfide THF, 50 °C Not isolated pure Selective lactam reduction
3 Protection Reduced amine Boc2O, TEA Dioxane 68 (combined with step 2) Boc protection
4 Final modifications Boc-protected intermediate Various reagents for pyrrolidinol introduction and dihydrochloride salt formation Not fully detailed Not reported Final target compound

Q & A

Q. How to design a robust SAR study for derivatives of this compound targeting kinase inhibition?

  • Methodological Answer :
  • Scaffold Modification : Systematically vary substituents on the pyrazolo-diazepine core (e.g., electron-withdrawing groups at C2).
  • In vitro Assays : Use TR-FRET or ADP-Glo assays for kinase inhibition profiling (IC50 determinations).
  • Crystallography : Resolve co-crystal structures with kinases (e.g., PDB deposition) to validate binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride
Reactant of Route 2
1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride

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